

Spectroscopic Profile of 6-Iodopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Iodopyridin-3-ol*

Cat. No.: B023836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of **6-Iodopyridin-3-ol**. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with data from analogous pyridine derivatives, to predict its spectral features. This guide is intended to assist researchers in compound identification, structural elucidation, and method development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **6-Iodopyridin-3-ol**. These values are based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	7.9 - 8.1	Doublet (d)	~2-3
H-4	7.2 - 7.4	Doublet of doublets (dd)	~8-9, ~2-3
H-5	7.0 - 7.2	Doublet (d)	~8-9
OH	5.0 - 7.0	Broad singlet (br s)	-

¹³C NMR (Carbon-13 NMR)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	145 - 150
C-3	150 - 155
C-4	125 - 130
C-5	115 - 120
C-6	90 - 95

Mass Spectrometry (MS)

The mass spectrum of **6-Iodopyridin-3-ol** is expected to show a prominent molecular ion peak. The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

Parameter	Predicted Value
Molecular Formula	C ₅ H ₄ INO
Molecular Weight	220.99 g/mol
Predicted [M] ⁺	m/z 221
Predicted [M+H] ⁺	m/z 222

Fragmentation Patterns: Common fragmentation pathways for pyridine derivatives include the loss of the iodine atom and cleavage of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of **6-Iodopyridin-3-ol** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=N stretch (pyridine ring)	1550 - 1650	Medium to Strong
C=C stretch (aromatic)	1400 - 1600	Medium to Strong
C-O stretch (alcohol)	1000 - 1260	Strong
C-I stretch	500 - 600	Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **6-Iodopyridin-3-ol**.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition (¹H and ¹³C NMR):

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Acquire the spectrum at room temperature.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
- ¹³C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

Mass Spectrometry

Sample Preparation:

- Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

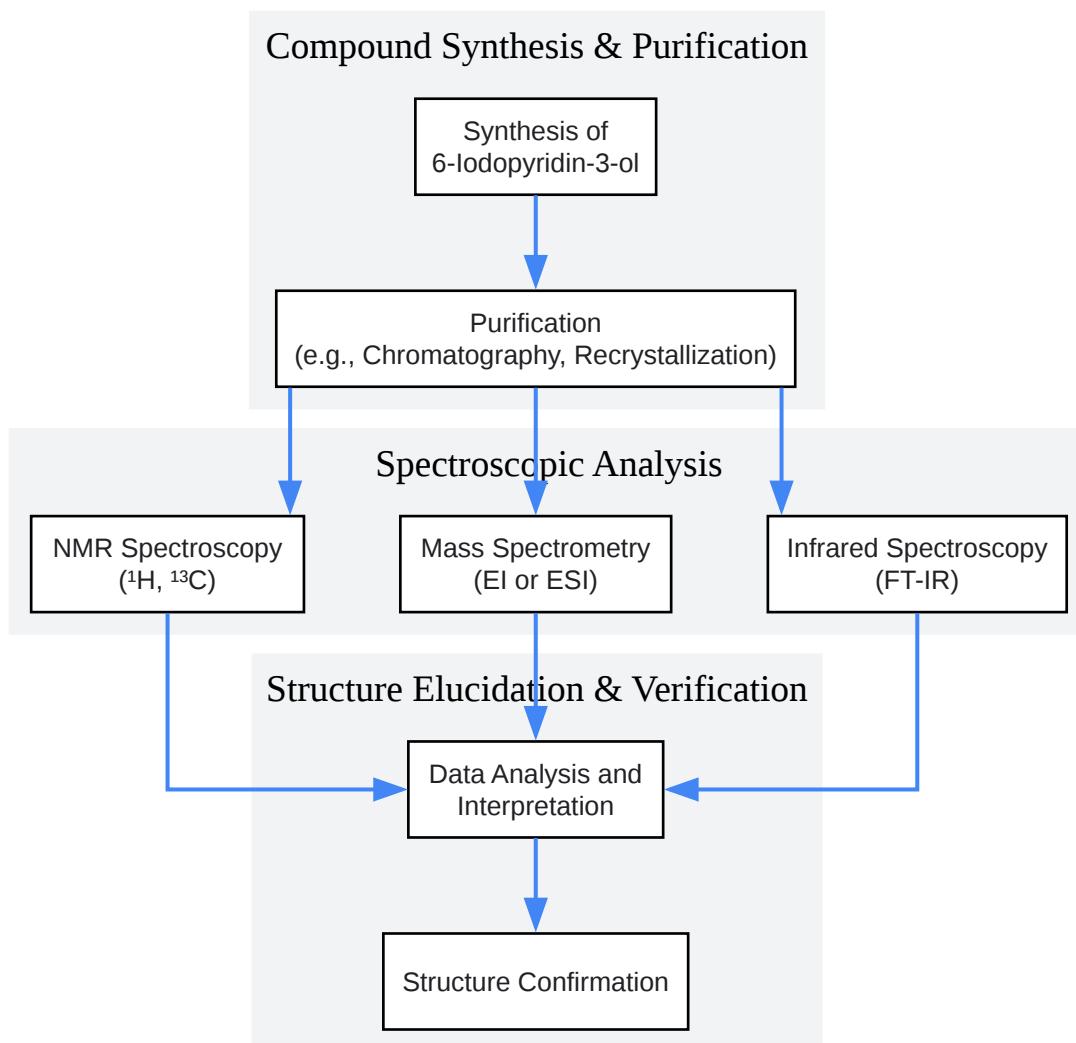
Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):

- EI-MS: Suitable for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam.
- ESI-MS: A soft ionization technique suitable for a wider range of compounds. The sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed.

- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

Sample Preparation:


- Solid Samples (KBr Pellet):
 - Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Solid or Liquid Samples (Attenuated Total Reflectance - ATR):
 - Place a small amount of the sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Measurement:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the spectrum of the sample.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The typical spectral range is 4000-400 cm^{-1} .[\[1\]](#)[\[2\]](#)

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. allsubjectjournal.com [allsubjectjournal.com]
- 2. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Iodopyridin-3-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023836#6-iodopyridin-3-ol-spectroscopic-data-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com